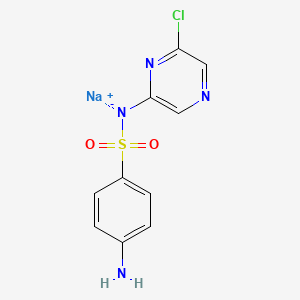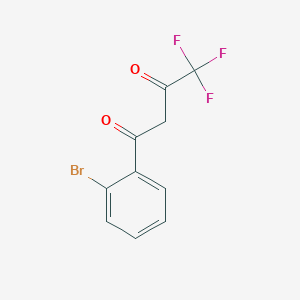
4,4,4-Trifluoro-1-(2-bromophenyl)-1,3-butanedione
Overview
Description
4,4,4-Trifluoro-1-(2-bromophenyl)-1,3-butanedione is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as TFBD and is used in various applications, including biochemical and physiological studies. In
Scientific Research Applications
1. Organometallic Complex Synthesis
4,4,4-Trifluoro-1-(2-bromophenyl)-1,3-butanedione is utilized in the synthesis of novel ruthenium organometallic complexes. These complexes, such as [(η6-p-cymene)Ru(4,4,4-trifluoro-1-(4-bromophenyl)-1,3-butanedione)Cl], are characterized by various spectroscopic techniques and crystallize in different configurations, revealing their potential in chemical research (Uršič et al., 2017).
2. Preparation of Functionalized Sol-gel Materials
This compound serves as a starting material for the creation of functionalized sol-gel materials. The synthesis involves a three-step sequence and results in a novel trialkoxysilane monomer, proving its versatility in material science (Peeples et al., 2008).
3. Single-Molecule Magnetic Behaviours
In the field of magnetism, 4,4,4-Trifluoro-1-(2-bromophenyl)-1,3-butanedione is used in synthesizing mononuclear dysprosium(III) complexes. These complexes feature single-molecule magnetic behaviors with a square-antiprism configuration, opening avenues for advanced magnetic material research (Zhang et al., 2016).
4. Luminescent Properties of Lanthanide Complexes
The compound is integral in studying the luminescent properties of lanthanide complexes, like ternary lanthanide complexes involving Dy3+ and Tm3+. These studies contribute to the understanding of luminescent materials and their potential applications (Feng et al., 2008).
5. NIR-Luminescence in Ytterbium(III) Complexes
Research into ytterbium(III) beta-diketonate complexes featuring 4,4,4-trifluoro-1-(2-bromophenyl)-1,3-butanedione reveals insights into NIR-luminescence. This research is significant for developing optical materials and understanding the impact of chain length and fluorination on luminescence (Martín‐Ramos et al., 2013).
6. Development of Light-Conversion Molecular Devices
The compound has been used in creating europium(III) mixed complexes with remarkable luminescence quantum yield, demonstrating its potential as a light-conversion molecular device (Donegá et al., 1996).
7. DNA Binding and Cytotoxicity Studies
Nickel(II) complexes involving 4,4,4-trifluoro-1-(2-bromophenyl)-1,3-butanedione have been studied for DNA binding, cleavage, apoptosis, and cytotoxicity. This research highlights the biomedical implications of such complexes in cancer research (Sousa et al., 2020).
properties
IUPAC Name |
1-(2-bromophenyl)-4,4,4-trifluorobutane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF3O2/c11-7-4-2-1-3-6(7)8(15)5-9(16)10(12,13)14/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHPFCXEXBKPLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC(=O)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80655693 | |
| Record name | 1-(2-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80655693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluoro-1-(2-bromophenyl)-1,3-butanedione | |
CAS RN |
23975-63-5 | |
| Record name | 1-(2-Bromophenyl)-4,4,4-trifluoro-1,3-butanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23975-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80655693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 23975-63-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



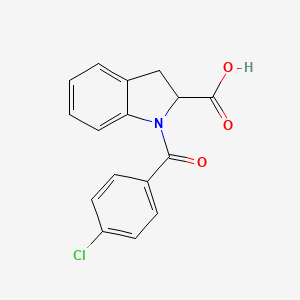


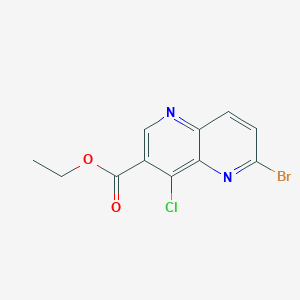
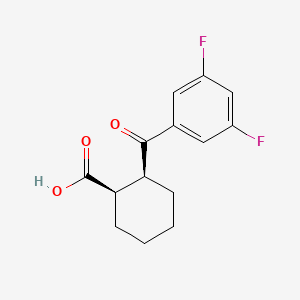
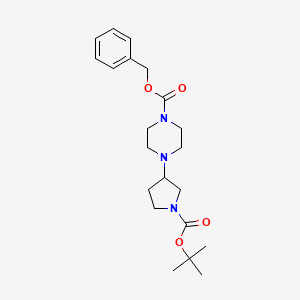

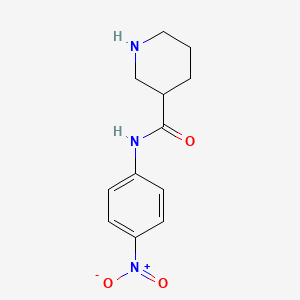
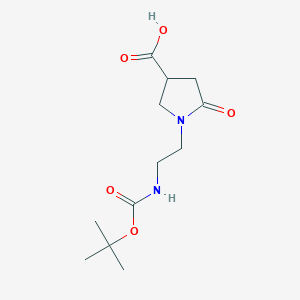
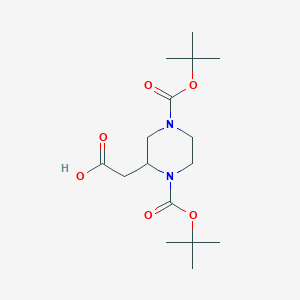
![2-[(3,4-Difluorophenyl)sulfonyl]acetic acid ethyl ester](/img/structure/B1498933.png)
![N-[4-(1-Amino-ethyl)-phenyl]-acetamide](/img/structure/B1498934.png)
